molecular formula C12H22N2O4 B1532125 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid CAS No. 1159983-30-8

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid

Cat. No. B1532125
CAS RN: 1159983-30-8
M. Wt: 258.31 g/mol
InChI Key: BGBMNGXKKOJOSX-UHFFFAOYSA-N
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Description

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is a useful research compound with a molecular formula of C18H25NO4 and a molecular weight of 319.4 g/mol.


Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O4 . The InChI code is 1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis

This compound, also known as 1-Boc-4-piperidineacetic acid, is used in chemical synthesis . It has a molecular weight of 258.32 and a linear formula of C12H22N2O4 .

PROTAC Development

The compound is useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation.

Dipeptide Synthesis

The compound is used in dipeptide synthesis . Dipeptides are a type of peptide consisting of two amino acid residues.

Material Science

The compound’s properties, such as its molecular weight and linear formula, may make it useful in material science . However, specific applications in this field would require further research.

Biological Research

Given its role in dipeptide synthesis, this compound may also have applications in biological research . However, more specific applications in this field would require further research.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMNGXKKOJOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678080
Record name [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159983-30-8
Record name [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3.5 g, 17.55 mmol) (Sigma-Aldrich), malonic acid (2.0 g, 19.30 mmol) and ammonium acetate (3.1 g, 40.36 mmol) in n-BuOH was refluxed for 3 h. After cooled, white solid was collected, rinsed with EtOAc and dried in vacuo to provide the title compound 1.61 g (6.2 mmol) in 36% yield. 1H NMR (200 MHz) in D2O, δ ppm: 3.66 (br m, 2H), 3.10 (br m, 2H), 2.45 (s, 2H), 1.69 (br m, 4H), 1.28 (s, 9H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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